molecular formula C28H38N2O9 B13735396 N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate CAS No. 10537-02-7

N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate

Cat. No.: B13735396
CAS No.: 10537-02-7
M. Wt: 546.6 g/mol
InChI Key: FXRWIXRTORQBIP-UHFFFAOYSA-N
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Description

N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a pyrrolidine ring, and a tetrahydrofurfuryl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyrrolidine ring and the tetrahydrofurfuryl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoan parasites.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyrrolidinoethyl)-1-naphthylamine: Shares a similar naphthalene core but lacks the tetrahydrofurfuryl group.

    Beta-tetrahydrofurfuryl-1-naphthalenepropylamine: Contains the naphthalene and tetrahydrofurfuryl groups but lacks the pyrrolidine ring.

Uniqueness

N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

10537-02-7

Molecular Formula

C28H38N2O9

Molecular Weight

546.6 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propyl]-(2-pyrrolidin-1-ium-1-ylethyl)azanium

InChI

InChI=1S/C24H34N2O.2C2H2O4/c1-2-11-24-21(7-1)8-5-9-22(24)17-20(18-23-10-6-16-27-23)19-25-12-15-26-13-3-4-14-26;2*3-1(4)2(5)6/h1-2,5,7-9,11,20,23,25H,3-4,6,10,12-19H2;2*(H,3,4)(H,5,6)

InChI Key

FXRWIXRTORQBIP-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)CC[NH2+]CC(CC2CCCO2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

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